
Estradioldipropionat
Übersicht
Beschreibung
Estradioldipropionat: ist eine synthetische Östrogenverbindung, die in der Hormontherapie eingesetzt wird. Es ist ein Ester von Estradiol, einem natürlich vorkommenden Hormon im menschlichen Körper. This compound ist bekannt für seine Rolle bei der Behandlung von Wechseljahresbeschwerden, niedrigen Östrogenspiegeln und bestimmten gynäkologischen Erkrankungen. Es wurde auch in der feminisierenden Hormontherapie für Transgender-Frauen und bei der Behandlung von Prostatakrebs bei Männern eingesetzt .
Wissenschaftliche Forschungsanwendungen
Estradiol dipropionate is an estrogen medication with a variety of applications, including hormone therapy, treatment of gynecological disorders, and palliative treatment for prostate cancer . It has also been used in feminizing hormone therapy for transgender women . Although widely used in the past, many formulations of estradiol dipropionate have been discontinued .
Medical Applications
Hormone Therapy Estradiol dipropionate is used in hormone therapy to treat menopausal symptoms like hot flashes and vaginal atrophy, as well as hypoestrogenism and delayed puberty caused by hypogonadism in women . Dosage for menopausal symptoms typically involves 1 to 5 mg via intramuscular injection once or twice a week initially, followed by a maintenance dose of 1 to 2.5 mg every 10 to 14 days . For hypoestrogenism and delayed puberty, the dosage is generally 2.5 to 5 mg once per week .
Feminizing Hormone Therapy Estradiol dipropionate is also used in feminizing hormone therapy for transgender women . Dosages range from 2 to 10 mg once per week or 5 to 20 mg once every two weeks .
Gynecological Disorders This medication is used in treating gynecological disorders such as menstrual disorders, dysfunctional uterine bleeding, and breast engorgement .
Prostate Cancer Estradiol dipropionate is used as a high-dose estrogen therapy for the palliative treatment of prostate cancer in men . The typical dosage is 5 mg once per week .
Scientific Research Applications
Estradiol dipropionate is used in scientific research to study various biological mechanisms and hormonal effects .
Glucose Uptake Estradiol dipropionate (EDP) promotes glucose uptake in L6 skeletal muscle cells, as shown in a study, where it was confirmed that EDP increased glucose uptake in both normal and insulin-resistant models . The mechanism involves accelerating GLUT4 expression and activating AMPK and PKC phosphorylation .
Wirkmechanismus
Target of Action
Estradiol Dipropionate (EDP) is an estrogen medication and a prodrug of estradiol . The primary targets of EDP are the estrogen receptors, including ERα and ERβ subtypes . These receptors are located in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .
Mode of Action
EDP, being an estrogen, acts as an agonist of the estrogen receptor . It enters target cells freely, such as female organs, breasts, hypothalamus, pituitary, and interacts with a target cell receptor . When the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell and regulate gene transcription, leading to the formation of messenger RNA .
Biochemical Pathways
EDP promotes the uptake of glucose in L6 skeletal muscle cells . It accelerates GLUT4 expression and significantly activates AMPK and PKC phosphorylation . The expression of GLUT4 is significantly inhibited by AMPK inhibitor compound C and PKC inhibitor Gö6983 . EDP also boosts intracellular Ca2+ levels . Therefore, EDP promotes GLUT4 expression through AMPK and PKC signaling pathways, thereby enhancing GLUT4 uptake of glucose and fusion into the plasma membrane in L6 skeletal muscle cells .
Pharmacokinetics
EDP is administered via intramuscular injection . It has high bioavailability when administered intramuscularly . It is metabolized through cleavage via esterases in the liver, blood, and tissues . The metabolites of EDP include estradiol, benzoic acid, and metabolites of estradiol . The elimination half-life of EDP is unknown . The duration of action for an intramuscular injection of 5 mg of EDP is 5-8 days .
Result of Action
The action of EDP results in various physiological effects. It has been used in hormone therapy for menopausal symptoms and low estrogen levels in women, and in the treatment of gynecological disorders . It has also been used in feminizing hormone therapy for transgender women and in the treatment of prostate cancer in men .
Action Environment
The action, efficacy, and stability of EDP can be influenced by various environmental factors. For instance, the frequency of administration can affect the drug’s efficacy . The drug is given by injection into muscle at intervals ranging from once or twice a week to once every week and a half to two weeks . The side effects of EDP include breast tenderness, breast enlargement, nausea, headache, and fluid retention .
Biochemische Analyse
Biochemical Properties
EDP is an agonist of the estrogen receptor, the biological target of estrogens like estradiol . It is metabolized in the liver, blood, and tissues via cleavage by esterases . The metabolites include estradiol, benzoic acid, and metabolites of estradiol .
Cellular Effects
EDP promotes uptake of glucose in L6 skeletal muscle cells in both normal and insulin-resistant models . It accelerates GLUT4 expression and significantly activates AMPK and PKC phosphorylation .
Molecular Mechanism
EDP promotes GLUT4 expression through AMPK and PKC signaling pathways, thereby enhancing GLUT4 uptake of glucose and fusion into the plasma membrane . Both EDP induced GLUT4 translocation and uptake of glucose are Ca2+ dependent .
Temporal Effects in Laboratory Settings
It is known that overall ERα protein levels are reduced after estradiol treatment .
Dosage Effects in Animal Models
It is known that EDP promotes the main pathways of uptake of glucose in L6 cells .
Metabolic Pathways
EDP is involved in the metabolic pathways of estradiol. There are several major pathways of estradiol metabolism, which occur both in the liver and in other tissues: Dehydrogenation by 17β-hydroxysteroid dehydrogenase (17β-HSD) into estrone; Conjugation by estrogen sulfotransferases and UDP-glucuronyltransferases into C3 and/or C17β estrogen conjugates like estrone sulfate and estradiol glucuronide .
Transport and Distribution
EDP is given by injection into muscle at intervals ranging from once or twice a week to once every week and a half to two weeks
Subcellular Localization
It is known that estradiol, the active form of EDP, is a member of the nuclear receptor superfamily . Despite their strong homology with estrogen receptor (ER) α, ERRs cannot accommodate endogenous hormones. They are able to regulate gene expression without ligand binding .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Estradioldipropionat wird durch Veresterung von Estradiol mit Propionsäure synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung eines sauren Katalysators, wie z. B. Schwefelsäure, um den Veresterungsprozess zu erleichtern. Die Reaktion wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um die Bildung des gewünschten Esterprodukts zu gewährleisten .
Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von this compound großtechnische Veresterungsprozesse. Die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit zu maximieren. Das Endprodukt wird durch verschiedene Techniken gereinigt, einschließlich Umkristallisation und Chromatographie, um seine Eignung für pharmazeutische Zwecke zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen: Estradioldipropionat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Hydrolyse, Oxidation und Reduktion. Die Hydrolyse der Esterbindungen führt zur Bildung von Estradiol und Propionsäure. Oxidationsreaktionen können zur Bildung verschiedener oxidierter Derivate von Estradiol führen .
Häufige Reagenzien und Bedingungen:
Hydrolyse: Saure oder basische Bedingungen, Wasser als Reagenz.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid.
Hauptprodukte, die gebildet werden:
Hydrolyse: Estradiol und Propionsäure.
Oxidation: Oxidierte Derivate von Estradiol.
Reduktion: Reduzierte Formen von Estradiol.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- Estradiolvalerat
- Estradiolbenzoat
- Ethinylestradiol
- Diethylstilbestrol
Vergleich: Estradioldipropionat ist in seiner verlängerten Wirkung im Vergleich zu anderen Estradiolestern einzigartig. Es hat eine längere Wirkdauer, was es für eine weniger häufige Dosierung in der Hormontherapie geeignet macht. Im Vergleich zu synthetischen Östrogenen wie Ethinylestradiol und Diethylstilbestrol wird this compound als natürlicher und bioidentischer angesehen, was zu weniger Nebenwirkungen und einer besseren Verträglichkeit für den Patienten führt .
Biologische Aktivität
Estradiol dipropionate (EDP) is an estrogenic compound widely utilized in clinical settings, particularly for hormone replacement therapy and treatment of various hormonal deficiencies. This article explores the biological activity of EDP, focusing on its pharmacodynamics, pharmacokinetics, clinical applications, and relevant case studies.
Overview of Estradiol Dipropionate
Estradiol dipropionate is a synthetic ester of estradiol, functioning as a prodrug that releases estradiol in the body. It is an agonist of estrogen receptors (ER), primarily ERα and ERβ, which mediate its physiological effects. EDP was first patented in 1937 and has been used since 1940 for various medical indications, including menopausal symptom management and hormone therapy for transgender individuals .
Pharmacodynamics
EDP exerts its biological effects by binding to estrogen receptors, leading to the regulation of gene transcription involved in reproductive functions. The compound demonstrates a higher molecular weight than estradiol due to its propionate esters, which also contribute to its prolonged action compared to other esters like estradiol benzoate .
- Estrogen Receptor Activation : EDP binds to ERα and ERβ, initiating a cascade of intracellular signaling that influences gene expression related to reproductive health.
- G Protein-Coupled Estrogen Receptor (GPER) : EDP also interacts with GPER, which mediates rapid non-genomic effects .
Pharmacokinetics
EDP is administered via intramuscular injection, with typical dosages ranging from 1 to 5 mg weekly or biweekly depending on the indication. The pharmacokinetic profile indicates that a single injection leads to peak estradiol levels within 1.5 days, with a duration of action lasting approximately 5 to 8 days .
Key Pharmacokinetic Data
Parameter | Value |
---|---|
Bioavailability | High due to esterification |
Peak Estradiol Levels | ~215 pg/mL after 50 μg/kg |
Duration of Action | 5 to 8 days |
Clinical Applications
EDP is utilized in various clinical scenarios:
- Menopausal Symptoms : Effective in alleviating hot flashes and vaginal atrophy. Studies indicate that EDP may provide superior relief compared to other parenteral estrogens .
- Hypoestrogenism : Used in treating conditions like delayed puberty and hypogonadism.
- Transgender Hormone Therapy : Administered as part of feminizing hormone therapy.
- Prostate Cancer Treatment : High-dose estrogen therapy using EDP has shown efficacy in palliative care settings for prostate cancer patients .
Case Studies and Research Findings
-
Comparison with Estradiol Benzoate :
A study published in The Journal of Clinical Endocrinology & Metabolism highlighted that EDP demonstrated superior effectiveness over estradiol benzoate in managing menopausal symptoms, allowing for less frequent dosing while maintaining symptom relief . -
Effects on Uterine Tissue :
Research indicated that EDP significantly influenced glycogen content in uterine tissues, showcasing its role in reproductive health and hormonal balance . -
Estrus Synchronization in Sows :
A study involving sows showed that EDP effectively synchronized estrus when combined with prostaglandin analogs (PGF2α), indicating its utility beyond human medicine into veterinary applications .
Side Effects and Considerations
While EDP is generally well-tolerated, potential side effects include:
- Breast tenderness
- Nausea
- Headaches
- Fluid retention
These side effects necessitate careful monitoring during treatment .
Eigenschaften
IUPAC Name |
[(8R,9S,13S,14S,17S)-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4/c1-4-22(25)27-16-7-9-17-15(14-16)6-8-19-18(17)12-13-24(3)20(19)10-11-21(24)28-23(26)5-2/h7,9,14,18-21H,4-6,8,10-13H2,1-3H3/t18-,19-,20+,21+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIYNMYZKRGDFK-RUFWAXPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023000 | |
Record name | Estradiol dipropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113-38-2 | |
Record name | Estradiol, dipropionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Estradiol dipropionate [JAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estradiol dipropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Estradiol dipropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.660 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ESTRADIOL DIPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NIG5418BXB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.